N-(6-METHOXY-3-PYRIDYL)-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
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Overview
Description
N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group, a morpholinosulfonyl group, and a thiourea linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of the 6-methoxy-3-pyridyl intermediate. This can be achieved through the reaction of 6-methoxy-3-pyridinecarboxaldehyde with an appropriate reagent, such as an amine or a Grignard reagent.
Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group. This can be accomplished by reacting the pyridyl intermediate with morpholine and a sulfonylating agent, such as chlorosulfonic acid or sulfonyl chloride.
Formation of the Thiourea Linkage: The final step is the formation of the thiourea linkage. This is typically achieved by reacting the morpholinosulfonyl-substituted pyridyl intermediate with an isothiocyanate reagent, such as phenyl isothiocyanate.
Industrial Production Methods
Industrial production of N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridyl or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, thiols, and other reduced derivatives.
Substitution: Substituted pyridyl or phenyl derivatives with various functional groups.
Scientific Research Applications
N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to the receptor’s ligand-binding domain. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA can be compared with other similar compounds, such as:
N-(3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA: Lacks the methoxy group on the pyridyl ring, which may affect its chemical reactivity and biological activity.
N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]UREA: Contains a urea linkage instead of a thiourea linkage, which may influence its stability and interactions with molecular targets.
N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]CARBAMATE: Features a carbamate linkage, which may alter its chemical properties and biological effects.
The uniqueness of N-(6-METHOXY-3-PYRIDYL)-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-24-16-7-4-14(12-18-16)20-17(26)19-13-2-5-15(6-3-13)27(22,23)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H2,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXMCQJFLOXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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